1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole
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Overview
Description
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method uses glyoxal and ammonia in the presence of an oxidizing agent.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the disruption of cellular processes and the inhibition of microbial growth.
Comparison with Similar Compounds
1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:
Miconazole: An antifungal agent with a similar imidazole structure.
Ketoconazole: Another antifungal agent with a similar mechanism of action.
Clotrimazole: An antifungal agent used to treat various fungal infections.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
CAS No. |
88642-67-5 |
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Molecular Formula |
C18H14Cl2N2O |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-[[3-(2,4-dichlorophenyl)-2-phenyloxiran-2-yl]methyl]imidazole |
InChI |
InChI=1S/C18H14Cl2N2O/c19-14-6-7-15(16(20)10-14)17-18(23-17,11-22-9-8-21-12-22)13-4-2-1-3-5-13/h1-10,12,17H,11H2 |
InChI Key |
LWYGAUCQOJGFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=CN=C4 |
Origin of Product |
United States |
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